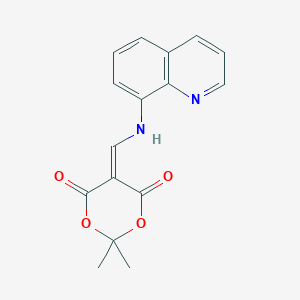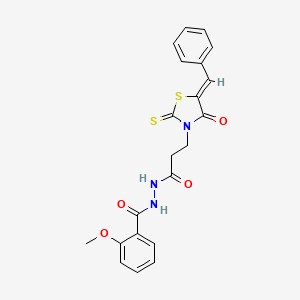![molecular formula C28H25FN4O3S2 B2497688 2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 690647-13-3](/img/structure/B2497688.png)
2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules with a core structure that is significant in medicinal chemistry due to its diverse biological activities. The compound incorporates elements such as isoxazole, pyrimidine, and thiophene rings, which are known for their relevance in the development of therapeutic agents.
Synthesis Analysis
The synthesis of related compounds typically involves [3+2] cycloaddition reactions, intramolecular cyclization, and the use of arylnitrile oxides as key steps to introduce the isoxazole and pyrimidine moieties (Rahmouni et al., 2014). Advanced synthetic methods may also employ condensation reactions with specific catalysts to achieve the complex structure.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial for analyzing the molecular structure, confirming the arrangement of the core rings, and understanding the conformation of the piperidine moiety. Studies typically focus on the dihedral angles between planes, the chair conformation of rings, and the presence of hydrogen bonds which can stabilize the molecule's structure (Peeters et al., 1993).
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives of thiazolidinone and thieno[2,3-d]pyrimidin-4-one, closely related to the specified compound, exhibit significant antimicrobial activity. For instance, novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized and tested against various microorganism strains, demonstrating high antimicrobial efficacy (Yurttaş et al., 2016). Additionally, substituted 2-aminobenzothiazoles derivatives, structurally similar to the requested compound, were synthesized and evaluated for antimicrobial activities, showing promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Cancer Research
Compounds with a structure similar to the requested molecule have been investigated for their potential anti-cancer properties. For example, novel fluoro-substituted benzo[b]pyran compounds, which share some structural features with the specified compound, were synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations (Hammam et al., 2005).
Neuropharmacological Applications
Conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors, which include structural motifs similar to the compound , have been synthesized and evaluated as antipsychotic agents. These compounds demonstrated potential effectiveness as neuroleptic drugs, suggesting that the requested compound might have applications in neuropharmacology (Raviña et al., 2000).
Antifungal Activity
Research has also explored the antifungal properties of compounds related to the one specified. Synthesis of derivatives with the thieno[2,3-d]pyrimidin-4-one core, similar to the requested compound, showed potential antifungal activity against phytopathogenic fungi, indicating the broader applicability of such compounds in combating fungal infections (Nam et al., 2011).
Propriétés
IUPAC Name |
2-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S2/c1-16-17(2)38-26-24(16)27(35)33(20-6-4-3-5-7-20)28(30-26)37-15-23(34)32-12-10-18(11-13-32)25-21-14-19(29)8-9-22(21)36-31-25/h3-9,14,18H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMJBXLIZJCZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F)C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)

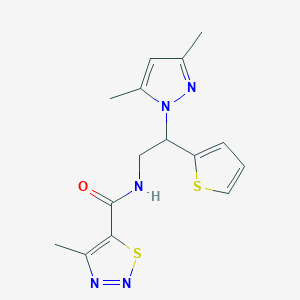

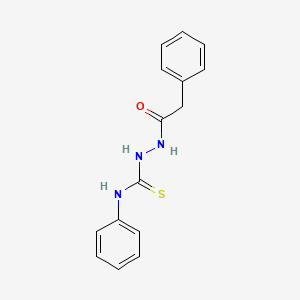
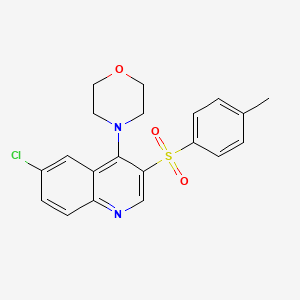
![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)
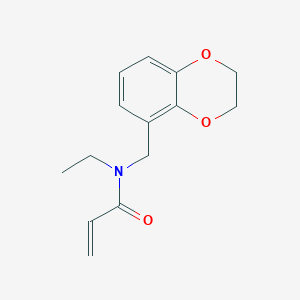
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)

